molecular formula C8H11BrN2 B1437010 N-(2-aminoethyl)-3-bromoaniline CAS No. 14088-81-4

N-(2-aminoethyl)-3-bromoaniline

Cat. No.: B1437010
CAS No.: 14088-81-4
M. Wt: 215.09 g/mol
InChI Key: XWASBZNKFJVMAU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-bromoaniline is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.09 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-aminoethyl)-3-bromoaniline is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an amino group and a bromine atom attached to a benzene ring, linked by a three-carbon chain. This structure enhances its reactivity, particularly due to the presence of the bromine substituent, which can engage in various chemical reactions. The compound's molecular formula is C₈H₁₀BrN₂, and it has a molecular weight of 216.08 g/mol.

While specific mechanisms of action for this compound remain underexplored, similar compounds have shown potential for various biological interactions. The presence of the aminoethyl group allows for hydrogen bonding and potential interactions with Lewis acids due to the lone pairs on the nitrogen atoms. These interactions could be pivotal in mediating biological effects.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of derivatives related to this compound. For instance, compounds derived from similar structures were tested against Trypanosoma brucei, which causes Human African Trypanosomiasis (HAT). One notable derivative exhibited an in vitro EC₅₀ of 0.001 μM, demonstrating significant antiparasitic activity. In vivo studies showed that this compound could cure 2 out of 3 infected mice when administered orally at a dose of 50 mg/kg for four days .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this compound derivatives has also been evaluated against various cancer cell lines. A study involving bis(2-aminoethyl)amine derivatives, which share structural similarities with this compound, demonstrated moderate antiproliferative effects across colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. The most active compound showed an IC₅₀ ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM .

Apoptotic Activity

The apoptotic effects of these compounds were assessed using flow cytometry analysis. Notably, treatment with certain derivatives led to increased early apoptosis in lung carcinoma cells (A549), indicating a potential mechanism for their anticancer activity .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
N-(2-aminoethyl)-4-bromoanilineSimilar aminoethyl chain; different bromine positionPotentially different activity profiles
3-BromoanilineLacks aminoethyl groupLower reactivity
N,N-Diethyl-3-bromoanilineEthyl groups instead of aminoethylAltered solubility and reactivity
N-(4-methoxyphenyl)-3-bromoanilineMethoxy group instead of aminoethylEnhanced electronic properties affecting reactivity

This table illustrates how variations in structure can influence biological outcomes, emphasizing the importance of functional groups in determining activity.

Case Studies

  • Antiparasitic Screening : A high-throughput screening identified several analogues based on the structure of this compound as potent against Trypanosoma brucei. The lead compound was noted for its drug-like properties and efficacy in animal models .
  • Cytotoxicity Testing : Derivatives were synthesized and tested against human cancer cell lines, revealing significant differences in growth inhibition rates depending on structural modifications .

Properties

IUPAC Name

N'-(3-bromophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWASBZNKFJVMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651250
Record name N~1~-(3-Bromophenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14088-81-4
Record name N1-(3-Bromophenyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14088-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-(3-Bromophenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromoaniline (0.50 g, 2.9 mmol) in diethyl ether (Et2O, 5 mL) was added 4 M HCl in dioxane (1 mL), and the mixture was stirred at 25° C. for 1 h. Solvent was removed under reduced pressure, and the resulting HCl salt was dissolved in 2-(2-methoxyethoxy)ethanol (2 mL). 2-Oxazolidinone (0.429 g, 4.93 mmol) was added, and the reaction mixture was heated to 180° C. for 24 h. The collected crude solid was purified by column chromatography (0-10% (1% NH4OH in MeOH)/CH2Cl2) to provide N1-(3-bromo-phenyl)-ethane-1,2-diamine (0.10 g, 16%). 3-(Piperidine-1-carbonyl)-benzaldehyde (Example 1, step D; 0.091 g, 0.42 mmol) was added to a solution of the phenyl-diamine in 1,2-dichloroethane (10 mL), and the reaction mixture was stirred at 25° C. for 15 min. The mixture was treated with NaBH(OAc)3 (0.128 g, 0.604 mmol), and the resulting suspension was stirred at 25° C. for 18 h. The suspension was partitioned with satd NH4Cl (20 mL) and CH2Cl2 (20 mL), and the aqueous layer was extracted with CH2Cl2 (3×20 mL). The combined organic layers were washed with brine (50 mL), dried (MgSO4), filtered, and concentrated under reduced pressure. The crude residue was purified by column chromatography (2-10% CH3OH/CH2Cl2), and then by preparative TLC (10% CH3OH/CH2Cl2) to provide the desired product (0.060 g, 34%). MS (ESI): mass calculated for C21H26BrN3O, 415.13; m/z found, 416.1 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.28-7.26 (m, 3H), 7.21-7.16 (m, 1H), 6.93 (t, J=8.0 Hz, 1H), 6.74-6.71 (m, 1H), 6.67 (t, J=2.0 Hz, 1H), 6.47-6.44 (m, 1H), 4.23 (br s, 1H), 3.75 (s, 2H), 3.64 (br s, 2H), 3.25 (br s, 2H), 3.10 (t, J=5.6 Hz, 2H), 2.83-2.80 (m, 2H), 1.60-1.43 (m, 6H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.429 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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